2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide
Description
2-(4-Fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is a fluorinated acetamide derivative featuring a 4-fluorophenyl group and a 4-methoxythian-4-ylmethyl substituent. The 4-fluorophenyl moiety is common in medicinal chemistry due to its metabolic stability and ability to modulate lipophilicity and target binding . Acetamide derivatives are widely explored for therapeutic applications, including enzyme inhibition and receptor modulation, making this compound a candidate for further pharmacological evaluation.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c1-19-15(6-8-20-9-7-15)11-17-14(18)10-12-2-4-13(16)5-3-12/h2-5H,6-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUOYNTVDOGDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes acylation to form 4-fluoroacetanilide.
Introduction of the Methoxytetrahydrothiopyran Group: The 4-fluoroacetanilide is then reacted with a suitable thiopyran derivative under specific conditions to introduce the methoxytetrahydrothiopyran group.
Final Coupling Reaction: The intermediate is then coupled with an acetamide derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxytetrahydrothiopyran moiety.
Reduction: Reduction reactions may target the acetamide group or the fluorophenyl ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 4-methoxythian-4-ylmethyl group distinguishes it from analogs with pyridine-thio (LBJ-03) or benzimidazole-sulfanyl () substituents. The methoxythian group may confer unique conformational rigidity and sulfur-mediated interactions compared to linear linkers . Azide () and acryloyloxyimino () groups are functionally distinct, enabling applications in bioconjugation or material science rather than direct therapeutic use.
Biological Activity: LBJ-03 exhibits potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibition (IC₅₀ ~0.5 µM), suggesting that electron-deficient aromatic systems (e.g., cyanopyridine) enhance enzyme binding . The target compound’s methoxythian group, being less electron-withdrawing, may require optimization for similar activity.
Synthetic Accessibility: LBJ-03 and related cyanopyridine derivatives are synthesized in moderate yields (40–46%) via nucleophilic substitution reactions . The target compound’s methoxythian group may pose synthetic challenges due to steric hindrance or the need for specialized sulfur-containing precursors.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide
- Molecular Formula : C15H18FNO2S
- Molecular Weight : 293.37 g/mol
The presence of the fluorophenyl group enhances lipophilicity, while the methoxythian group may contribute to specific interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. A study investigating thiazole derivatives reported that modifications in the aromatic rings could enhance antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The fluorine atom in the phenyl group can increase the compound's potency by improving membrane permeability.
Anti-inflammatory Effects
Compounds containing thiazole and acetamide functionalities have been associated with anti-inflammatory properties. For instance, a related study demonstrated that thiazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro . This suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or chronic inflammation.
Anticancer Activity
The anticancer potential of similar compounds has been documented extensively. A recent investigation into thiazole derivatives revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . Given that this compound shares structural similarities with these derivatives, it is plausible that it may also exhibit cytotoxic effects against tumor cells.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other thiazole derivatives.
- Receptor Modulation : The lipophilic nature allows for better interaction with cellular receptors, potentially altering signaling pathways.
- Apoptosis Induction : Evidence from related compounds suggests that it may trigger programmed cell death mechanisms in malignant cells.
Table 1: Summary of Biological Activities
Relevant Studies
- Antimicrobial Efficacy : A study on thiazole derivatives found that modifications could enhance antibacterial activity significantly, suggesting a promising avenue for further exploration of this compound in treating resistant bacterial strains .
- Inflammation Modulation : Research highlighted that certain thiazole compounds effectively reduced inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .
- Cancer Cell Studies : Investigations into the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed a consistent pattern of apoptosis induction, warranting further studies on this compound .
Q & A
Q. What stability studies are critical under varying pH and temperature?
- Conduct accelerated stability testing (40°C/75% RH for 6 months). Use HPLC to track degradation products (e.g., hydrolysis of the acetamide bond in acidic conditions). Buffer solutions (pH 1.2–7.4) simulate gastrointestinal environments for oral formulations .
Data Contradiction Analysis
Q. How should researchers address conflicting data on enzyme inhibition potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
